Cas no 2227742-49-4 (rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid)

rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid structure
2227742-49-4 structure
商品名:rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
CAS番号:2227742-49-4
MF:C15H18FNO4
メガワット:295.306128025055
CID:6141565
PubChem ID:165506830

rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
    • rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
    • EN300-1278405
    • 2227742-49-4
    • インチ: 1S/C15H18FNO4/c1-15(2,3)21-14(20)17-12-10-5-4-9(16)6-8(10)7-11(12)13(18)19/h4-6,11-12H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-,12+/m1/s1
    • InChIKey: QIMLUTMGVQXOPA-NEPJUHHUSA-N
    • ほほえんだ: FC1C=CC2=C(C=1)C[C@@H](C(=O)O)[C@H]2NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 295.12198622g/mol
  • どういたいしつりょう: 295.12198622g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 420
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 75.6Ų

rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1278405-1.0g
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
2227742-49-4
1g
$0.0 2023-06-08
Enamine
EN300-1278405-250mg
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
2227742-49-4
250mg
$1196.0 2023-10-01
Enamine
EN300-1278405-10000mg
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
2227742-49-4
10000mg
$5590.0 2023-10-01
Enamine
EN300-1278405-2500mg
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
2227742-49-4
2500mg
$2548.0 2023-10-01
Enamine
EN300-1278405-5000mg
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
2227742-49-4
5000mg
$3770.0 2023-10-01
Enamine
EN300-1278405-500mg
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
2227742-49-4
500mg
$1247.0 2023-10-01
Enamine
EN300-1278405-50mg
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
2227742-49-4
50mg
$1091.0 2023-10-01
Enamine
EN300-1278405-100mg
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
2227742-49-4
100mg
$1144.0 2023-10-01
Enamine
EN300-1278405-1000mg
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
2227742-49-4
1000mg
$1299.0 2023-10-01

rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid 関連文献

rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acidに関する追加情報

Research Brief on rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 2227742-49-4)

The compound rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 2227742-49-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral indane derivative, characterized by its tert-butoxycarbonyl (Boc) protected amino group and carboxylic acid functionality, serves as a critical intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have explored its potential applications in drug discovery, emphasizing its role in the development of novel therapeutics for inflammatory and oncological diseases.

Recent research has focused on the stereoselective synthesis and pharmacological evaluation of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key building block for the development of selective kinase inhibitors. The study highlighted the compound's ability to confer enhanced binding affinity and metabolic stability to derived molecules, attributed to the rigid indane scaffold and the strategic incorporation of the fluorine atom at the 5-position. Computational docking studies further revealed that the rac-(1R,2R) configuration optimally interacts with the ATP-binding pocket of target kinases, suggesting its potential in designing next-generation kinase inhibitors.

In addition to its role in kinase inhibition, rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid has been investigated for its application in peptide mimetics. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported its incorporation into peptidomimetic scaffolds designed to target G-protein-coupled receptors (GPCRs). The study underscored the compound's ability to improve proteolytic stability and bioavailability of the resulting mimetics, making it a valuable tool for the development of orally active GPCR modulators. The Boc-protected amino group was particularly noted for its role in facilitating solid-phase peptide synthesis (SPPS), streamlining the production of complex peptidomimetics.

Further advancements in the field have explored the compound's potential in radiopharmaceutical applications. A recent preclinical study (2024) investigated its use as a precursor for fluorine-18 labeled probes, leveraging the inherent fluorine atom for positron emission tomography (PET) imaging. The study demonstrated successful radiolabeling and in vivo stability, highlighting its promise for non-invasive imaging of disease biomarkers. This application aligns with the growing demand for precision medicine tools, particularly in oncology and neurology.

In conclusion, rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 2227742-49-4) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its applications span kinase inhibition, peptidomimetic design, and radiopharmaceutical development, reflecting its broad utility in addressing unmet medical needs. Ongoing research continues to explore its potential, with particular emphasis on optimizing synthetic routes and expanding its therapeutic applications. Future studies are expected to further elucidate its mechanistic insights and clinical translatability.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量